molecular formula C9H8N2O3 B3042716 8-Nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 65887-62-9

8-Nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3042716
CAS No.: 65887-62-9
M. Wt: 192.17 g/mol
InChI Key: LGVAGXABCLECJN-UHFFFAOYSA-N
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Description

8-Nitro-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Nitration of Quinoline: The starting material, quinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8th position.

    Reduction: The nitroquinoline is then reduced to form 8-aminoquinoline.

    Cyclization: The 8-aminoquinoline undergoes cyclization with appropriate reagents to form the dihydroquinolinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The dihydroquinolinone structure can be oxidized to form quinolinone derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 8-Amino-3,4-dihydroquinolin-2(1H)-one.

    Oxidation: Quinolinone derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Nitro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.

    Material Science: It may be explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 8-Nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydroquinolinone structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    8-Nitroquinoline: Lacks the dihydroquinolinone structure but shares the nitro group at the 8th position.

    3,4-Dihydroquinolin-2(1H)-one: Lacks the nitro group but shares the dihydroquinolinone structure.

    8-Amino-3,4-dihydroquinolin-2(1H)-one: The amino derivative of the compound.

Uniqueness

8-Nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the nitro group and the dihydroquinolinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-nitro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-3H,4-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVAGXABCLECJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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